N-(2-methylphenyl)benzenesulfonamide
Overview
Description
N-(2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfono-o-toluidide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48376. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Studies and Detoxification : Research on the metabolism of alkylbenzenes, including compounds related to benzenesulfono-o-toluidide, has been conducted. These studies focus on the metabolic fate and detoxification pathways of such compounds in organisms. For example, the metabolism of n-propylbenzene and n-butylbenzene, which share structural similarities with benzenesulfono-o-toluidide, was studied, revealing insights into their oxidation processes and conjugation with glucuronic acid (El Masry, Smith, & Williams, 1956).
Catalysis in Chemical Reactions : Benzenesulfono-o-toluidide and similar compounds have been investigated for their roles as catalysts in chemical reactions. For instance, ytterbium(III) complexes of benzenesulfonic acid have been used as catalysts for the nitration of toluene, demonstrating the potential of these compounds in catalytic processes (Parac‐Vogt, Deleersnyder, & Binnemans, 2004).
Anodic Oxidation Studies : Anodic oxidation of benzenesulfon-p-anisidide and benzenesulfon-p-toluidide has been researched to understand their electrochemical behaviors. These studies explore the formation of various oxidation products and the mechanisms underlying these transformations (Sayo & Ueda, 1977).
Environmental Impact and Monitoring : Research on the monitoring and toxicity of sulfonated derivatives of benzene, including benzenesulfono-o-toluidide, in sewage treatment plants highlights the environmental implications of these compounds. This includes their persistence, toxicity, and removal efficiency in wastewater treatment processes (Alonso, Tirapu, Ginebreda, & Barceló, 2005).
Biological Activity and Potential Applications : The bioactivity of benzenesulfonyl hydrazones, a class of compounds related to benzenesulfono-o-toluidide, has been extensively studied. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, highlighting their potential applications in medicinal chemistry (Popiołek, 2021).
Mechanism of Action
Target of Action
This compound belongs to the class of sulfonamides, which are known to inhibit carbonic anhydrase enzymes . .
Mode of Action
If it acts like other sulfonamides, it may inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance and fluid transport in various tissues .
Biochemical Pathways
If it inhibits carbonic anhydrase enzymes like other sulfonamides, it could potentially affect various physiological processes, including respiration, fluid secretion, and pH regulation .
Biochemical Analysis
Biochemical Properties
N-(2-methylphenyl)benzenesulfonamide has been found to interact with certain enzymes and proteins. For instance, it has been reported to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are largely related to its inhibitory action on carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance within cells, especially in tumor cells that have shifted their metabolism to anaerobic glycolysis . By inhibiting this enzyme, this compound could potentially disrupt the pH balance within these cells, thereby affecting their function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of carbonic anhydrase IX, thereby inhibiting the enzyme’s activity . This inhibition could lead to changes in gene expression, particularly those genes involved in cell proliferation and tumor hypoxia .
Metabolic Pathways
Given its inhibitory action on carbonic anhydrase IX, it could potentially influence pathways related to pH regulation and cellular metabolism .
Subcellular Localization
Given its interaction with carbonic anhydrase IX, it could potentially localize to areas where this enzyme is present .
Properties
IUPAC Name |
N-(2-methylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZZAMCVUWYVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171591 | |
Record name | Benzenesulfono-o-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-86-8 | |
Record name | N-(2-Methylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18457-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfono-o-toluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfono-o-toluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfono-o-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(o-tolyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENESULFONO-O-TOLUIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK3832XAM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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